Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate
Description
Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate is a synthetic peptide derivative featuring a benzyl ester group, a branched pentanoate backbone, and a phenylmethoxycarbonyl (Cbz) protecting group. Its structure includes a 4-methyl substituent on the pentanoate chain and an amide linkage to a propanoylamino group with a Cbz-protected amine. This compound is primarily utilized in peptide synthesis and medicinal chemistry as an intermediate for protease inhibitors and other bioactive molecules .
Properties
IUPAC Name |
benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-17(2)14-21(23(28)30-15-19-10-6-4-7-11-19)26-22(27)18(3)25-24(29)31-16-20-12-8-5-9-13-20/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSYPZWUKZYOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304057 | |
| Record name | Benzyl N-[(benzyloxy)carbonyl]alanylleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51021-85-3 | |
| Record name | NSC164073 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl N-[(benzyloxy)carbonyl]alanylleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOBENZYLOXY-L-ALANYL-L-LEUCINE BENZYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of benzyl alcohol, 4-methyl-2-pentanone, and phenylmethoxycarbonyl chloride as starting materials. The reaction conditions often require the use of catalysts such as palladium on carbon and bases like triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate
- Structural Differences : Replaces the benzyl ester with a methyl ester, reducing steric bulk and lipophilicity.
- Physicochemical Properties: Molecular Weight: ~335.4 g/mol (vs. 469.5 g/mol for the benzyl analog). XLogP3: ~2.1 (lower lipophilicity due to the methyl group). Hydrogen Bonding: 3 donors, 6 acceptors (similar to benzyl analog).
Benzyl 2-[[2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetate
- Structural Differences: Incorporates an additional acetyl-amino-acetate moiety, increasing complexity.
- Key Data :
- Functional Impact : Enhanced rigidity may improve target binding but reduce metabolic stability .
Ethyl (4R)-4-[[(2S)-4-methyl-2-[[(2S,3R)-3-[(tert-butoxy)oxy]-2-(Cbz-amino)butanoyl]amino]pentanoyl]amino]-5-[(3S)-pyrrolidin-3-yl]pentanoate
- Structural Differences : Features a tert-butoxy group and pyrrolidine ring, critical for SARS-CoV-2 3CL protease inhibition.
- Key Data: Molecular Weight: ~704.8 g/mol. XLogP3: 5.6 (highly lipophilic, favoring membrane penetration). Hydrogen Bonding: 4 donors, 9 acceptors.
- Biological Relevance : Demonstrated potent protease inhibition (IC₅₀ < 1 µM) in SARS-CoV-2 studies, highlighting the importance of stereochemistry and bulky ester groups .
Benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate
- Structural Differences : Uses a tert-butoxycarbonyl (Boc) group instead of Cbz, altering protection strategies.
- Key Data :
- Applications : Boc groups offer orthogonal protection in peptide synthesis, enabling sequential deprotection .
Comparative Data Table
Research Findings and Implications
- Lipophilicity and Bioavailability : Benzyl esters (e.g., target compound) exhibit higher XLogP3 values (~3.1–5.6) compared to methyl analogs, enhancing membrane permeability but risking solubility issues .
- Stereochemical Specificity : Compounds with (S)-configurations (e.g., target compound and ’s inhibitor) show superior binding to proteases, underscoring the need for precise synthesis .
- Protection Group Strategy : Cbz groups (target compound) are acid-labile, whereas Boc groups () require stronger acids for removal, enabling multi-step syntheses .
Biological Activity
Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate, a compound with the molecular formula and a molecular weight of 414.51 g/mol, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features several functional groups that contribute to its biological activity:
- Amino Group : Involved in interactions with biological targets.
- Carbonyl Group : Plays a role in the reactivity and stability of the compound.
- Benzyl Group : Enhances lipophilicity, aiding in membrane permeability.
Research indicates that this compound may exhibit various mechanisms of action, which include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cell growth and survival.
- Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties that may protect against oxidative stress.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives can induce apoptosis and inhibit proliferation. The mechanism often involves the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate:
- Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of cell wall synthesis.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on a series of derivatives found that certain modifications to the benzyl group significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 15 µM, indicating effective inhibition of cell growth.
-
Antimicrobial Efficacy :
- Research involving derivatives against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antimicrobial potential.
Table 1: Pharmacological Profile of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.51 g/mol |
| Solubility | Soluble in DMSO |
| Anticancer IC50 | 15 µM (MCF-7) |
| Antimicrobial MIC | 32 µg/mL (Staphylococcus aureus) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
